molecular formula C9H4ClF3O2S2 B2911719 2-(Trifluoromethyl)-1-benzothiophene-4-sulfonyl chloride CAS No. 2551117-47-4

2-(Trifluoromethyl)-1-benzothiophene-4-sulfonyl chloride

Cat. No.: B2911719
CAS No.: 2551117-47-4
M. Wt: 300.69
InChI Key: WWRBVBSAVHDWPL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1-benzothiophene-4-sulfonyl chloride is an organofluorine compound that contains a trifluoromethyl group (-CF₃) attached to a benzothiophene ring. The trifluoromethyl group is known for its significant electronegativity and unique chemical properties, making compounds containing this group valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the chlorination of 2-fluoro-6-trifluoromethylbenzene using chlorine gas in the presence of concentrated hydrochloric acid, nitric acid, or fuming nitric acid as solvents . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactions using similar methods as described above. The process typically includes steps for purification and isolation of the final product to meet industrial standards. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1-benzothiophene-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired outcome.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution of the sulfonyl chloride group with amines.

    Sulfonate Esters: Formed by substitution with alcohols.

Scientific Research Applications

2-(Trifluoromethyl)-1-benzothiophene-4-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1-benzothiophene-4-sulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased potency and selectivity. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, potentially modifying their function .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.

    Benzothiophene: A sulfur-containing heterocycle similar to the benzothiophene ring in the target compound.

    Sulfonyl Chlorides: A class of compounds containing the sulfonyl chloride functional group.

Uniqueness

2-(Trifluoromethyl)-1-benzothiophene-4-sulfonyl chloride is unique due to the combination of the trifluoromethyl group, benzothiophene ring, and sulfonyl chloride group. This combination imparts distinct chemical properties, such as high electronegativity, reactivity, and potential biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(trifluoromethyl)-1-benzothiophene-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3O2S2/c10-17(14,15)7-3-1-2-6-5(7)4-8(16-6)9(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRBVBSAVHDWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(F)(F)F)C(=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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